molecular formula C13H14O6 B14277639 Dimethyl (4-methoxybenzoyl)propanedioate CAS No. 149652-25-5

Dimethyl (4-methoxybenzoyl)propanedioate

Cat. No.: B14277639
CAS No.: 149652-25-5
M. Wt: 266.25 g/mol
InChI Key: WVZMTGIRUSJCRV-UHFFFAOYSA-N
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Description

Dimethyl (4-methoxybenzoyl)propanedioate is a propanedioate ester derivative featuring a 4-methoxybenzoyl substituent. The 4-methoxybenzoyl group, characterized by a methoxy-substituted benzoyl moiety, may influence electronic properties and reactivity, akin to related compounds derived from 4-methoxybenzoyl chloride (e.g., thiourea derivatives with antioxidant activity, as seen in ) .

Properties

CAS No.

149652-25-5

Molecular Formula

C13H14O6

Molecular Weight

266.25 g/mol

IUPAC Name

dimethyl 2-(4-methoxybenzoyl)propanedioate

InChI

InChI=1S/C13H14O6/c1-17-9-6-4-8(5-7-9)11(14)10(12(15)18-2)13(16)19-3/h4-7,10H,1-3H3

InChI Key

WVZMTGIRUSJCRV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(C(=O)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl (4-methoxybenzoyl)propanedioate can be synthesized through the esterification of 4-methoxybenzoic acid with dimethyl malonate. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (4-methoxybenzoyl)propanedioate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 4-hydroxybenzoyl derivatives.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides (e.g., NaBr) and amines (e.g., NH3) can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-Hydroxybenzoyl derivatives.

    Reduction: Alcohol derivatives of the ester groups.

    Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl (4-methoxybenzoyl)propanedioate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester groups.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dimethyl (4-methoxybenzoyl)propanedioate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to form carboxylic acids, which can then participate in further biochemical reactions. The methoxy group can also influence the compound’s reactivity and interaction with enzymes and other proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dimethyl 2-(4-Methoxycarbonyl-2-Nitrophenyl)Propanedioate

Structural Differences :

  • Substituents : The compound in contains a 4-methoxycarbonyl (ester) and 2-nitro group on the phenyl ring, compared to the 4-methoxybenzoyl group in the target compound.
  • Electronic Effects : The nitro group (electron-withdrawing) and methoxycarbonyl (electron-withdrawing ester) in ’s compound contrast with the 4-methoxybenzoyl group (electron-donating methoxy + electron-withdrawing carbonyl). These differences impact reactivity and stability.
Thiourea Derivatives from 4-Methoxybenzoyl Chloride

Functional Group Comparison :

  • The thiourea derivatives in share the 4-methoxybenzoyl moiety but replace the propanedioate ester with a thiourea (-NCS-) linkage. This structural divergence leads to distinct biological activities.

Mechanistic Insights :

  • The 4-methoxybenzoyl group in thiourea derivatives enhances antioxidant activity, likely due to resonance stabilization of radicals. In contrast, propanedioate esters like the target compound may prioritize chemical stability for synthetic applications .

Key Research Findings and Implications

Substituent-Driven Reactivity: Electron-withdrawing groups (e.g., nitro in ’s compound) increase electrophilicity, favoring nucleophilic substitution reactions. The 4-methoxybenzoyl group’s mixed electronic effects may balance reactivity and stability .

Synthetic Utility :

  • Propanedioate esters serve as versatile intermediates. highlights rigorous purification (>98% purity) for pharmaceutical use, a standard likely applicable to the target compound .

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